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# Application Notes and Protocols for In Vitro Cell Viability Assays with TNO155

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For Researchers, Scientists, and Drug Development Professionals

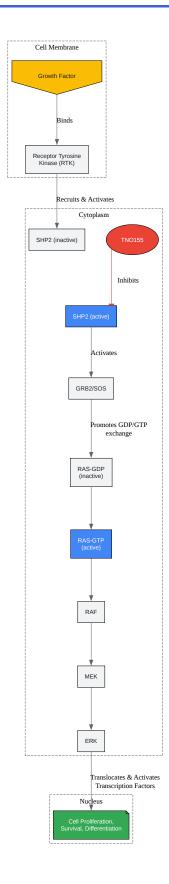
These application notes provide detailed protocols for assessing the in vitro efficacy of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). TNO155 targets the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers. The following protocols for common cell viability assays—MTT, CCK-8, and CellTiter-Glo—are intended to guide researchers in determining the cytotoxic and cytostatic effects of TNO155 on cancer cell lines.

### **TNO155: Mechanism of Action**

TNO155 is a non-receptor protein tyrosine phosphatase inhibitor that specifically targets SHP2. [1][2] SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway, which regulates cell proliferation, survival, and differentiation.[3][4] In many cancer types, aberrant activation of the RAS-MAPK pathway drives uncontrolled cell growth.[4] TNO155 binds to an allosteric site on SHP2, stabilizing it in an inactive conformation.[5][6] This prevents SHP2 from dephosphorylating its substrates, thereby inhibiting downstream signaling through the RAS-MAPK cascade and impeding tumor cell growth.[7]

Below is a diagram illustrating the targeted signaling pathway of TNO155.





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**TNO155 Signaling Pathway** 



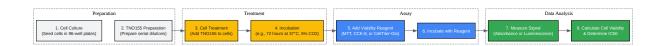
## **Quantitative Data: In Vitro Efficacy of TNO155**

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TNO155 in various cancer cell lines as determined by in vitro cell viability assays.

Cell Line	Cancer Type	IC50 (μM)	Reference
NCI-H3255	Non-Small Cell Lung Cancer	<1.5	[3]
HCC827	Non-Small Cell Lung Cancer	<1.5	[3]
PC9	Non-Small Cell Lung Cancer	<1.5	[3]
OSCC Lines (range)	Oral Squamous Cell Carcinoma	0.39 - 211.1	[8]
ALK-mutant Neuroblastoma (average)	Neuroblastoma	Significantly lower than ALK-wildtype	[9]

## **Experimental Protocols for Cell Viability Assays**

The following diagram provides a general workflow for conducting in vitro cell viability assays with TNO155.



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In Vitro Cell Viability Assay Workflow



## MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- TNO155 (dissolved in a suitable solvent, e.g., DMSO)
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS, sterile-filtered)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Phosphate-buffered saline (PBS)
- · Microplate reader

#### Protocol:

- Cell Seeding:
  - Trypsinize and count cells.
  - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.
  - Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
- TNO155 Treatment:



- Prepare serial dilutions of TNO155 in complete culture medium.
- $\circ$  Remove the old medium from the wells and add 100  $\mu$ L of the TNO155 dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for TNO155) and untreated control wells.
- Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
- MTT Addition and Incubation:
  - After the treatment period, add 10 μL of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
- Formazan Solubilization:
  - Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
  - Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
  - Gently pipette up and down to ensure complete dissolution.
- Data Acquisition:
  - Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of
    630 nm can be used to subtract background absorbance.

## **CCK-8 (Cell Counting Kit-8) Assay**

This colorimetric assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium



- TNO155 (dissolved in a suitable solvent)
- 96-well flat-bottom plates
- CCK-8 solution
- Microplate reader

#### Protocol:

- Cell Seeding:
  - Seed 100 μL of cell suspension (e.g., 5,000 cells/well) in a 96-well plate.
  - Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).
- TNO155 Treatment:
  - Add 10 μL of various concentrations of TNO155 to the plate.
  - Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours) in the incubator.
- CCK-8 Reaction:
  - Add 10 μL of CCK-8 solution to each well of the plate.[10]
  - Incubate the plate for 1-4 hours in the incubator.[10]
- Data Acquisition:
  - Measure the absorbance at 450 nm using a microplate reader.[10]

## **CellTiter-Glo® Luminescent Cell Viability Assay**

This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[3]



#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- TNO155 (dissolved in a suitable solvent)
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)
- Luminometer

#### Protocol:

- · Assay Plate Setup:
  - Prepare opaque-walled multiwell plates with cells in culture medium (100 μL per well for 96-well plates).
  - Prepare control wells containing medium without cells for background luminescence measurement.
  - Add the TNO155 at various concentrations to the experimental wells and incubate according to the culture protocol.
- Reagent Addition and Incubation:
  - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
  - $\circ$  Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100  $\mu$ L of reagent to 100  $\mu$ L of medium).[11]
  - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
    [11]



- Data Acquisition:
  - Record the luminescence using a luminometer.

## **Data Analysis and Interpretation**

For all assays, cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, which is the concentration of TNO155 that inhibits cell viability by 50%, can be calculated by plotting the percentage of cell viability against the log concentration of TNO155 and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Disclaimer: These protocols provide a general framework. Researchers should optimize experimental conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.

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